Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- is a complex organic compound with a molecular formula of C9H10N2O3S. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, agriculture, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- typically involves the reaction of 4-nitrobenzoyl chloride with methylamine and thiourea. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic and chromatographic analysis .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that lead to the generation of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-[(methylamino)thioxomethyl]-
- Benzamide, N-[(methylamino)thioxomethyl]-2-nitro-
- Benzamide, N-[(methylamino)thioxomethyl]-3-nitro-
Uniqueness
Benzamide, N-[(methylamino)thioxomethyl]-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104847-44-1 |
---|---|
Molecular Formula |
C9H9N3O3S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
N-(methylcarbamothioyl)-4-nitrobenzamide |
InChI |
InChI=1S/C9H9N3O3S/c1-10-9(16)11-8(13)6-2-4-7(5-3-6)12(14)15/h2-5H,1H3,(H2,10,11,13,16) |
InChI Key |
IWYNJDFQWYFAOU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.